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molecular formula C11H10N2S B8721582 2-Amino-3-phenylthio pyridine

2-Amino-3-phenylthio pyridine

Cat. No. B8721582
M. Wt: 202.28 g/mol
InChI Key: URBIZDKERKNRAY-UHFFFAOYSA-N
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Patent
US04096264

Procedure details

A mixture of 59.1 g. (0.316 mole) of 3-phenylthiopyridine, 14.7 g. (0.318 mole) of sodium amide and 84 gms. of dimethyl aniline is heated at 150°-160° C for 6 hours. After dilution with 100 ml. of water, the reaction mixture is extracted with chloroform. The combined extracts are washed with water and dried. Evaporation of the solvent in vacuo yields an oily residue. The residue is triturated with three 100 ml. portions of petroleum ether yielding 17 gm. of crude insoluble product. Proton magnetic resonance spectroscopy indicates the material is a 50/50 mixture of 2- and 6-amino derivatives. The isomers are separated on silica gel eluted with 10% ethylacetate 90% methylene chloride affording pure 2-amino 3-(phenylthio) pyridine, m.p. 108° -109° C.
Quantity
0.316 mol
Type
reactant
Reaction Step One
Quantity
0.318 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2-].[Na+].C[N:17](C)C1C=CC=CC=1>>[NH2:17][C:9]1[C:8]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.316 mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC=1C=NC=CC1
Step Two
Name
Quantity
0.318 mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 59.1 g
EXTRACTION
Type
EXTRACTION
Details
of water, the reaction mixture is extracted with chloroform
WASH
Type
WASH
Details
The combined extracts are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
yields an oily residue
CUSTOM
Type
CUSTOM
Details
The residue is triturated with three 100 ml
ADDITION
Type
ADDITION
Details
a 50/50 mixture of 2- and 6-amino derivatives
CUSTOM
Type
CUSTOM
Details
The isomers are separated on silica gel
WASH
Type
WASH
Details
eluted with 10% ethylacetate 90% methylene chloride affording pure 2-amino 3-(phenylthio) pyridine, m.p. 108° -109° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC=CC=C1SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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